molecular formula C16H19N3O2 B12546800 N-tert-Butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide CAS No. 143769-17-9

N-tert-Butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide

Cat. No.: B12546800
CAS No.: 143769-17-9
M. Wt: 285.34 g/mol
InChI Key: OEWZTCBEUCXUNI-UHFFFAOYSA-N
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Description

N-tert-Butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide is a chemical compound with the molecular formula C16H19N3O2. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. It features a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The presence of the tert-butyl group and the hydroxy(phenyl)methyl group adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Attachment of the Hydroxy(phenyl)methyl Group: This step involves the reaction of the pyrazine derivative with benzyl alcohol derivatives under suitable conditions to introduce the hydroxy(phenyl)methyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens, acids, and bases.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N-tert-Butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-Butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, it is believed to inhibit the synthesis of essential components in Mycobacterium tuberculosis, thereby hindering the bacteria’s ability to survive and replicate . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-Butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide stands out due to the presence of the tert-butyl and hydroxy(phenyl)methyl groups, which may contribute to its unique chemical properties and biological activities. These structural features can influence its solubility, stability, and interaction with biological targets, making it a compound of interest for further research and development.

Properties

CAS No.

143769-17-9

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

N-tert-butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide

InChI

InChI=1S/C16H19N3O2/c1-16(2,3)19-15(21)13-12(17-9-10-18-13)14(20)11-7-5-4-6-8-11/h4-10,14,20H,1-3H3,(H,19,21)

InChI Key

OEWZTCBEUCXUNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=NC=CN=C1C(C2=CC=CC=C2)O

Origin of Product

United States

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